P(t-Bu)3 Pd G3

Catalog No.
S3035506
CAS No.
1445086-17-8
M.F
C25H40NO3PPdS
M. Wt
572.05
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
P(t-Bu)3 Pd G3

CAS Number

1445086-17-8

Product Name

P(t-Bu)3 Pd G3

IUPAC Name

methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide;tritert-butylphosphanium

Molecular Formula

C25H40NO3PPdS

Molecular Weight

572.05

InChI

InChI=1S/C12H9N.C12H27P.CH4O3S.Pd/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-10(2,3)13(11(4,5)6)12(7,8)9;1-5(2,3)4;/h1-6,8-9,13H;1-9H3;1H3,(H,2,3,4);/q-2;;;+2/p+1

SMILES

CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2]

Solubility

not available

Cross-Coupling Reactions:

P(t-Bu)3 Pd G3 is a particularly effective catalyst for cross-coupling reactions, which form carbon-carbon bonds between two different organic molecules. These reactions are crucial in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and functional materials [].

Studies have shown P(t-Bu)3 Pd G3 to be particularly efficient in Suzuki-Miyaura couplings, Stille couplings, and Sonogashira couplings due to its bulky tri-tert-butyl phosphine ligands. These ligands help to sterically hinder the palladium center, making it more selective for desired products [].

Hydrogenation Reactions:

P(t-Bu)3 Pd G3 can also be used as a catalyst for hydrogenation reactions, which involve the addition of hydrogen atoms to an unsaturated organic molecule. This process is valuable for converting alkenes (double bonds) and alkynes (triple bonds) into alkanes (single bonds) [].

The bulky nature of the tri-tert-butyl phosphine ligands in P(t-Bu)3 Pd G3 can influence the regioselectivity of hydrogenation reactions, meaning it can control the position at which the hydrogen atoms are added to the molecule [].

Dates

Modify: 2023-08-17

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